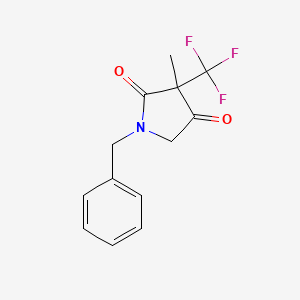
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility in medicinal chemistry due to their unique structural properties, which include sp3 hybridization and non-planarity.
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of benzylamine with a suitable ketone to form an intermediate imine.
Cyclization: The imine undergoes cyclization with a trifluoromethyl-substituted reagent to form the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the intermediate to yield the desired pyrrolidine-2,4-dione.
Industrial production methods often optimize these steps to improve yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic pathways or the activation of specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives such as:
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of a dione, affecting its reactivity and applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole: Another trifluoromethyl-substituted compound, differing in the core ring structure, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H12F3NO2 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-(trifluoromethyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C13H12F3NO2/c1-12(13(14,15)16)10(18)8-17(11(12)19)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
SQFGFBYTYFEYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


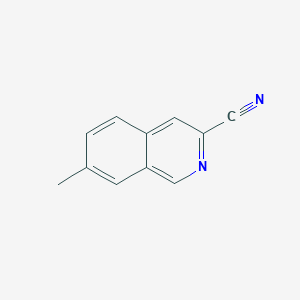
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
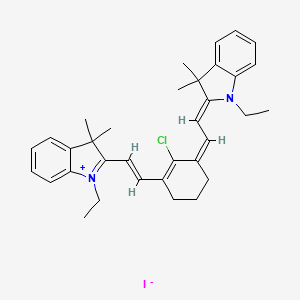
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
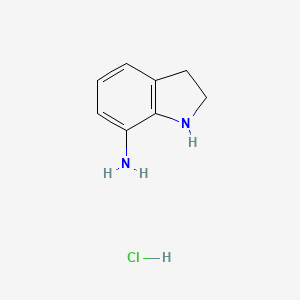
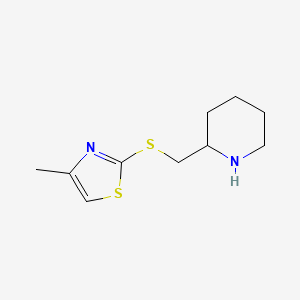
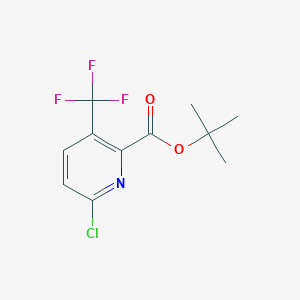
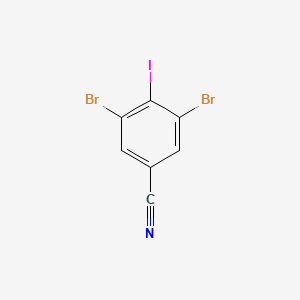
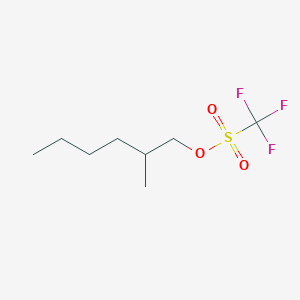
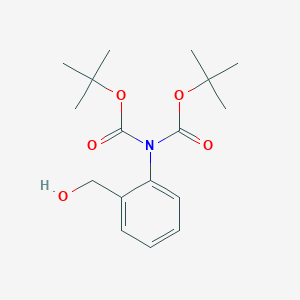
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
